molecular formula C17H20N4O2S B2567182 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide CAS No. 2034234-44-9

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2567182
CAS No.: 2034234-44-9
M. Wt: 344.43
InChI Key: XPVJAYQHOJIKMF-UHFFFAOYSA-N
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Description

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
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Biological Activity

The compound 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique fused ring system composed of a cyclopentapyridazine and a tetrahydrobenzo[d]thiazole moiety. Its molecular formula is C17H20N4OC_{17}H_{20}N_4O, with a molecular weight of approximately 296.37 g/mol. The structural complexity contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including:

  • Prostate Cancer (PC3) : The compound demonstrated an IC50 value of approximately 0.073 μM, indicating potent activity against this cell line.
  • Breast Cancer (MCF-7) : Similar cytotoxic effects were observed with an IC50 value of 0.056 μM.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S-phase. Specifically, the compound's interaction with apoptotic pathways was evidenced by increased expression levels of pro-apoptotic markers such as Caspase 3 and decreased levels of the anti-apoptotic protein Bcl2 .

Anti-inflammatory Activity

The compound has been identified as a promising inhibitor of lipoxygenase (LOX), particularly human 5-lipoxygenase (5-LOX) . Docking studies suggest that the compound binds effectively to the active site of 5-LOX, stabilizing the enzyme-substrate complex through multiple hydrogen bonds and π-π interactions with key amino acids . This inhibition is critical for developing anti-inflammatory agents.

The biological activity is primarily attributed to the compound's ability to modulate specific enzyme activities and alter cellular signaling pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in inflammatory processes and cancer cell proliferation.
  • Apoptosis Induction : It promotes programmed cell death by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Regulation : The compound causes arrest in the S-phase of the cell cycle, preventing further proliferation of cancer cells.

Study on Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of various analogs derived from this compound on human cancer cell lines. The results indicated that compounds with hydroxyl substituents exhibited enhanced inhibitory activity compared to their methoxy counterparts . The findings are summarized in Table 1 below.

CompoundCell LineIC50 (μM)Mechanism
Compound APC30.037Apoptosis
Compound BMCF-70.056Apoptosis
Compound CHCT-1160.073Cell Cycle Arrest

Properties

IUPAC Name

2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-10(21-15(22)9-11-5-4-7-12(11)20-21)16(23)19-17-18-13-6-2-3-8-14(13)24-17/h9-10H,2-8H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVJAYQHOJIKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)CCCC2)N3C(=O)C=C4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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